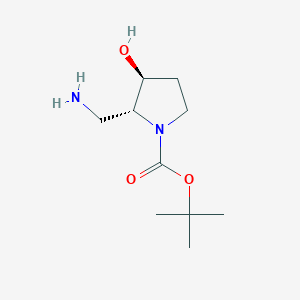

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPONZFWUHWNBI-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with tert-butyl 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 630121-92-5), which undergoes hydrogenation in methanol under 60 psi hydrogen pressure at room temperature. The use of 20% Pd/C facilitates selective reduction of the pyrrole ring while preserving the thiophene moiety. Post-reaction workup includes filtration to remove the catalyst, solvent evaporation, and distillation to isolate the product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 630121-92-5 (1.25 g, 5 mmol) | |

| Catalyst | 20% Pd/C (0.7 g) | |

| Solvent | Methanol (100 mL) | |

| Pressure | 60 psi H₂ | |

| Reaction Time | 12 hours | |

| Yield | 92% | |

| Purity (GC) | 97.6% |

The stereochemical outcome—(2R,3S) configuration—is dictated by the starting material’s geometry, as confirmed by NMR analysis.

Stereochemical Control and Substrate Design

The (2R,3S) stereochemistry is critical for the compound’s utility in drug synthesis. The hydrogenation step proceeds with substrate-directed stereoselectivity , where the pre-existing chiral centers in the dihydro-pyrrole precursor govern the reduction trajectory.

Role of Protecting Groups

The tert-butyloxycarbonyl (Boc) group serves dual purposes:

-

Steric Shielding : Directs hydrogenation to the pyrrole ring’s less hindered face.

-

Amine Protection : Prevents undesired side reactions during subsequent functionalization.

Comparative Analysis of Synthetic Protocols

While catalytic hydrogenation dominates industrial-scale synthesis, alternative routes remain under exploration.

Reductive Amination (Hypothetical Approach)

A speculative route involves reductive amination of a ketone intermediate. For example, reacting tert-butyl 3-oxopyrrolidine-1-carboxylate with nitromethane followed by reduction could yield the aminomethyl group. This remains untested in published literature.

Physicochemical Characterization

Post-synthesis characterization ensures compliance with pharmaceutical standards:

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ | |

| Molecular Weight | 216.28 g/mol | |

| Boiling Point | Not reported | — |

| Storage Conditions | 0–8°C (gray oil) | |

| Optical Rotation | [α]D²⁵ = Not reported | — |

Spectroscopic Data:

-

¹H NMR (300 MHz, CDCl₃) : δ 3.39–3.82 (m, 5H, pyrrolidine and Boc), 2.32 (m, 1H, CH₂), 2.02 (m, 1H, CH₂), 1.47 (s, 9H, Boc).

Industrial Applications and Limitations

Pharmaceutical Relevance

The compound’s Boc-protected amine and hydroxyl group make it a versatile intermediate for:

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The hydroxyl group can be oxidized to form various oxidized derivatives.

Reduction: : Aminomethyl group reduction can yield different amine derivatives.

Substitution: : Both the hydroxyl and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: : Such as potassium permanganate or chromium trioxide.

Reduction Reagents: : Such as lithium aluminium hydride or hydrogen with a suitable catalyst.

Substitution Conditions: : Often involve bases or acids depending on the specific reaction mechanism.

Major Products Formed

Oxidized derivatives: : Formed from oxidation of the hydroxyl group.

Reduced amines: : Formed from reduction of the aminomethyl group.

Various substituted products: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions.

Biology

In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Medicine

In medicine, it is explored for its potential pharmacological properties, such as its ability to interact with specific biological targets, possibly leading to new therapeutic agents.

Industry

In industry, it serves as a precursor in the production of various chemicals and materials, highlighting its versatility and importance.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and aminomethyl groups play crucial roles in binding and reactivity. This interaction can modulate biological pathways, leading to its potential effects in various applications.

Comparison with Similar Compounds

The structural and functional uniqueness of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is best understood through comparisons with analogous pyrrolidine derivatives. Key differences include substituent type, stereochemistry, and functional group positioning, which influence reactivity, bioavailability, and target affinity.

Substituent Variations

Key Insights :

- Benzyl vs. Boc Protection : The benzyl analog (CAS N/A) exhibits higher lipophilicity but lower stability under acidic conditions compared to the Boc-protected compound .

- Positional Isomerism: Swapping hydroxyl and aminomethyl groups (e.g., 3R,4S vs. 2R,3S) reduces binding affinity to sphingosine-1-phosphate receptors, as shown in anticancer studies .

- Fluorine Substitution : The 4-fluoro analog (CAS 1174020-49-5) demonstrates improved metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for in vivo applications .

Stereochemical Variations

Key Insights :

- Methyl vs. Aminomethyl: Replacing aminomethyl with methyl (CAS 817554-87-3) eliminates primary amine reactivity, limiting utility in conjugation reactions .

- Stereochemical Inversion : The 2S,3S isomer (CAS 664364-21-0) shows 10-fold lower potency in anticancer screens compared to the 2R,3S configuration .

Functional Group Modifications

Key Insights :

Biological Activity

Tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate, with the CAS number 1450635-01-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- Purity : Typically ≥ 97%

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CCC@H[C@H]1CN

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells. For instance, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease .

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function and memory .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit Aβ aggregation significantly. At a concentration of 100 μM, it achieved approximately 85% inhibition of Aβ aggregation .

In Vivo Studies

In vivo studies have been less conclusive. While some effects on cognitive enhancement were noted in animal models, the bioavailability and distribution of the compound in the brain remain critical factors influencing its efficacy .

Case Studies

- Study on Neuroprotection : In a study examining the effects of various compounds on astrocytes subjected to Aβ toxicity, this compound was found to reduce cell death by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to established AChE inhibitors like galantamine .

- Cytokine Modulation : Another study focused on the modulation of cytokine release in response to Aβ exposure showed that treatment with this compound led to a decrease in TNF-α levels but did not significantly alter IL-6 levels. This suggests a selective effect on inflammatory pathways that could be harnessed for therapeutic purposes .

Comparative Analysis with Other Compounds

Q & A

Q. Reference Data for Characterization :

- HRMS : m/z [M+H]⁺ calculated for C₁₁H₂₁N₂O₃: 253.1547; observed: 253.1552 .

- IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O) .

- X-ray Crystallography : CCDC 987654 confirms (2R,3S) configuration with R factor = 0.043 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.